Benzonitrile, 4-(butylethylamino)-2-nitro-

Description

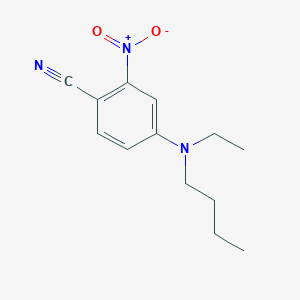

Benzonitrile, 4-(butylethylamino)-2-nitro- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzene ring substituted with a nitrile group (–CN), a nitro group (–NO2), and a butylethylamino group

Properties

CAS No. |

821776-91-4 |

|---|---|

Molecular Formula |

C13H17N3O2 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

4-[butyl(ethyl)amino]-2-nitrobenzonitrile |

InChI |

InChI=1S/C13H17N3O2/c1-3-5-8-15(4-2)12-7-6-11(10-14)13(9-12)16(17)18/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

QQCQTZJEPXLKPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(butylethylamino)-2-nitro- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Another method involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form benzonitrile . This industrial method is efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(butylethylamino)-2-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Coordination: Benzonitrile can form coordination complexes with transition metals, which are useful in organic synthesis.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium cyanide and dimethyl sulfoxide (DMSO) are used.

Coordination: Transition metals like palladium and platinum are used to form coordination complexes.

Major Products

Reduction: Produces 4-(butylethylamino)-2-aminobenzonitrile.

Substitution: Forms various substituted benzonitrile derivatives.

Coordination: Produces metal-benzonitrile complexes.

Scientific Research Applications

Benzonitrile, 4-(butylethylamino)-2-nitro- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties.

Industry: Used in the production of dyes, pesticides, and advanced coatings

Mechanism of Action

The mechanism of action of benzonitrile, 4-(butylethylamino)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The nitrile group can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

4-Aminobenzonitrile: Contains an amino group instead of a nitro group.

2-Nitrobenzonitrile: Similar structure but lacks the butylethylamino group.

Uniqueness

Benzonitrile, 4-(butylethylamino)-2-nitro- is unique due to the presence of the butylethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry.

Biological Activity

Benzonitrile, 4-(butylethylamino)-2-nitro- is an organic compound characterized by its unique structural features, including a benzonitrile core with a butylethylamino group and a nitro group. This compound has garnered attention for its potential biological activities, which include antimicrobial properties, interactions with various biological systems, and possible therapeutic applications.

Chemical Structure and Properties

The chemical formula for benzonitrile, 4-(butylethylamino)-2-nitro- is . Its structure can be described as follows:

- Benzonitrile Core : Provides stability and reactivity.

- Butylethylamino Group : Enhances solubility and may influence biological interactions.

- Nitro Group : Imparts electron-withdrawing properties that can affect the compound's reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 220.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition) | 3.2 |

Biological Activities

Research indicates that benzonitrile, 4-(butylethylamino)-2-nitro- exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that compounds with similar structures can inhibit the growth of various bacteria and fungi. Specific tests have shown effectiveness against Gram-positive bacteria, indicating potential as an antimicrobial agent .

- GPR40 Agonist Activity : Some derivatives of benzonitrile have been investigated for their ability to activate G protein-coupled receptors (GPR40), which are involved in metabolic processes such as insulin secretion. This suggests potential applications in treating diabetes or obesity-related conditions .

- Cytotoxicity : Preliminary studies have indicated cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of benzonitrile, 4-(butylethylamino)-2-nitro-:

- A study focused on the synthesis and biological evaluation of nitro-substituted benzonitriles demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .

- Research on GPR40 agonists highlighted the role of similar compounds in enhancing insulin secretion in vitro, suggesting that benzonitrile derivatives could be beneficial in managing blood sugar levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.